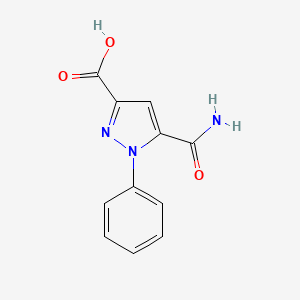

5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

5-Carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by a phenyl group at position 1, a carboxylic acid moiety at position 3, and a carbamoyl (NH₂-C=O) substituent at position 5 of the pyrazole ring. Its molecular formula is C₁₁H₁₀N₃O₃, with a molecular weight of 235.21 g/mol. Structural studies of such compounds often employ X-ray crystallography tools like SHELXL for refinement and WinGX for data processing .

Properties

IUPAC Name |

5-carbamoyl-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-10(15)9-6-8(11(16)17)13-14(9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQBSCKYDNNCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1.1 Cyclization of Hydrazine Derivatives with β-Diketones or β-Ketoesters

- The core synthetic approach involves the condensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions to form the pyrazole ring.

- Typical reaction conditions include refluxing the reactants in ethanol or other suitable solvents to facilitate cyclization.

- After the cyclization, purification is usually achieved by recrystallization or chromatographic techniques to isolate the target compound with high purity.

1.2 Amidation and Carbamoylation

- The carbamoyl group introduction can be performed by amidation of pyrazolone intermediates.

- For example, amidation of 1-phenyl-3-carbethoxy-pyrazolone-5 derivatives with appropriate amines (like monoethanolamine) in a single-stage process yields carbamoyl-substituted pyrazolones.

- This process may be carried out in alcoholic solvents or neat amines, with subsequent workup involving dilution with water and filtration or alkali treatment to isolate the product.

- Carboxylic acid groups are commonly introduced by hydrolysis of corresponding esters under acidic or basic conditions.

- Basic hydrolysis has been reported as an efficient method to obtain pyrazole-5-carboxylic acids from their esters, offering an alternative to traditional acidic hydrolysis and potentially better yields.

Industrial Scale Preparation

- Industrial processes optimize the above synthetic routes for scalability, yield, and environmental impact.

- Continuous flow reactors and automated synthesis platforms are employed to enhance reaction control, reproducibility, and throughput.

- Purification techniques such as crystallization and chromatography are adapted for large-scale operations to maintain product quality.

- Efforts focus on using ecofriendly solvents like water in hydrolysis steps to reduce organic solvent usage and simplify product isolation, thus lowering production costs.

Detailed Research Findings and Reaction Analysis

| Aspect | Details |

|---|---|

| Starting Materials | Hydrazine derivatives, β-diketones, β-ketoesters, esters of pyrazole carboxylic acids |

| Key Reactions | Cyclization, amidation, ester hydrolysis |

| Reaction Conditions | Acidic/basic medium, reflux in ethanol or other solvents, temperature control (5–110°C) |

| Purification Methods | Recrystallization, chromatography, filtration after dilution with water or alkali treatment |

| Industrial Enhancements | Use of continuous flow reactors, automated synthesis, ecofriendly solvents (water), scalable purification |

| Yields and Efficiency | Hydrolysis under basic conditions improves yield; amidation in single stage yields viscous intermediates |

| Environmental Considerations | Replacement of organic solvents with water in hydrolysis; reduction of solvent volumes |

Representative Synthetic Scheme (Conceptual)

- Cyclization Step:

- Hydrazine derivative + β-diketone/β-ketoester → Pyrazole ring formation (reflux in ethanol)

- Amidation Step:

- Pyrazolone ester + amine (e.g., monoethanolamine) → Carbamoyl substitution (single-stage reaction)

- Hydrolysis Step:

- Ester group hydrolyzed under basic or acidic conditions → Formation of carboxylic acid group

- Purification:

- Recrystallization or chromatography → Pure 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Comparative Notes on Preparation Approaches

| Preparation Aspect | Acidic Hydrolysis | Basic Hydrolysis | Amidation with Alcoholic Solvent | Amidation with Neat Amine |

|---|---|---|---|---|

| Reaction Medium | Acidic aqueous solution | Basic aqueous solution | Alcoholic solvent (e.g., ethanol) | Neat amine (e.g., monoethanolamine) |

| Yield | Moderate to good | Generally higher yield | Good | Requires excess amine for completion |

| Environmental Impact | Use of corrosive acids | More environmentally friendly | Use of organic solvents | Reduced solvent use |

| Industrial Suitability | Common but less preferred | Increasingly favored | Suitable for lab scale | Suitable for industrial scale |

Summary of Key Literature and Patent Insights

- Patent WO2009121288A1 describes hydrolysis of pyrazole esters under basic conditions to obtain carboxylic acids with improved yields and environmental profile compared to acidic hydrolysis.

- EP0044768B1 details a single-stage amidation process of pyrazolone esters with amines, facilitating efficient carbamoyl group introduction.

- Research and industrial reports emphasize the use of reflux in ethanol or similar solvents for cyclization, followed by purification steps to achieve high purity.

- Recent advances focus on ecofriendly processes, such as using water as solvent in hydrolysis steps, reducing organic solvent use and simplifying isolation.

Chemical Reactions Analysis

Types of Reactions

5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid is . The compound features a pyrazole ring, which is known for its diverse biological activities. The structural representation includes:

- Core Structure : Pyrazole ring with carboxylic acid and carbamoyl substituents.

Medicinal Chemistry

This compound has been identified as a valuable building block in the synthesis of various pharmacologically active compounds. It serves as a precursor for derivatives that exhibit:

- FXIa Inhibition : Research indicates that derivatives of this compound can act as inhibitors of Factor XIa (FXIa), an enzyme involved in the coagulation cascade. For instance, modifications to the compound have led to the development of potent FXIa inhibitors with Ki values in the nanomolar range, demonstrating significant anticoagulant properties .

Fragment-Based Drug Design

The compound has been utilized in fragment-based lead generation strategies. By modifying the core structure, researchers have synthesized a series of derivatives that exhibit enhanced binding affinity and selectivity towards specific targets. This approach allows for the optimization of lead compounds in drug discovery processes .

Data Table: Summary of Biological Activities

Case Study 1: FXIa Inhibition

A study focused on synthesizing various derivatives from this compound demonstrated that specific modifications significantly improved FXIa inhibitory potency. The binding interactions were characterized using molecular docking studies, revealing critical interactions with amino acids in the active site of FXIa, which are essential for inhibition .

Case Study 2: Development of Anticoagulants

Another research project utilized this compound to develop novel anticoagulants by modifying its structure to enhance solubility and bioavailability. The resulting compounds not only inhibited FXIa effectively but also showed favorable pharmacokinetic profiles in preliminary animal studies, indicating their potential for therapeutic use in preventing thromboembolic disorders .

Mechanism of Action

The mechanism of action of 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Substituent Analysis of Selected Pyrazole Derivatives

| Compound Name | R1 (Position 1) | R3 (Position 3) | R5 (Position 5) | Similarity Score | CAS Number |

|---|---|---|---|---|---|

| This compound | Phenyl | Carboxylic acid | Carbamoyl | Reference | Not provided |

| 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | Phenyl | Carboxylic acid | Methyl | 0.81 | 63237-88-7 |

| 5-Phenyl-1H-pyrazole-3-carboxylic acid | H | Carboxylic acid | Phenyl | 0.88 | 89831-40-3 |

| 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | Methyl | Ethyl (Position 3*) | H | 0.82 | 26308-42-9 |

Notes:

- *Position numbering varies for some analogs. For example, in 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, the ethyl group is at position 3 of the pyrazole ring.

Key Comparative Insights:

Substituent Effects on Polarity and Solubility: The carbamoyl group in the target compound introduces greater polarity compared to methyl (0.81 similarity) or phenyl (0.88 similarity) groups at position 5. 5-Phenyl-1H-pyrazole-3-carboxylic acid (similarity 0.88) lacks the phenyl group at position 1, reducing steric bulk but increasing hydrophobicity due to the phenyl substituent at position 5 .

Steric and Electronic Modifications :

- Replacement of the phenyl group at position 1 with smaller substituents (e.g., methyl or ethyl) decreases steric hindrance, as seen in 3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (similarity 0.82). This could influence binding affinity in biological targets or crystallization behavior .

- The carboxylic acid at position 3 is conserved across all analogs, suggesting its critical role in molecular interactions, such as metal coordination or salt formation .

Crystallographic and Computational Studies :

- Structural data for these compounds likely rely on software suites like SHELX for refinement and WinGX for data visualization, ensuring high accuracy in bond-length and angle measurements .

Biological Activity

5-Carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid, identified by its CAS number 1311315-98-6, has garnered attention for its significant biological activities, particularly as an inhibitor of Factor XIa (FXIa) in the coagulation cascade. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The primary target of this compound is FXIa, an essential enzyme in the intrinsic pathway of coagulation. The compound interacts with FXIa through direct hydrogen bonding with specific residues such as Tyr58B and Thr35. This interaction inhibits the enzymatic activity of FXIa, leading to a decrease in thrombin generation and subsequent coagulation processes .

Anticoagulant Activity

Research indicates that this compound effectively inhibits FXIa with a reported Ki value of approximately 90.37 nM. This inhibition is crucial for developing new anticoagulant therapies aimed at preventing thromboembolic disorders without significantly increasing bleeding risk .

Antioxidant Properties

The compound has also been noted for its potential as an antioxidant. It can be incorporated into therapeutic strategies against oxidative stress-related diseases, reflecting its versatility beyond coagulation inhibition.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition of FXIa. At lower concentrations, it effectively reduces FXIa activity without causing significant adverse effects on cellular viability . The stability of the compound under various storage conditions further supports its potential for therapeutic use.

Animal Model Studies

Animal model studies have shown that administration of this compound leads to significant reductions in thrombus formation. For instance, in rabbit plasma assays, the compound maintained effective anticoagulant properties while demonstrating a favorable safety profile .

Comparative Analysis with Other Compounds

A comparative analysis with other pyrazole derivatives reveals that while many exhibit varying degrees of biological activity, this compound stands out due to its specific targeting of FXIa.

| Compound Name | Target Enzyme | Ki Value (nM) | Activity |

|---|---|---|---|

| This compound | FXIa | 90.37 | Anticoagulant |

| Compound A | FXIa | 150.00 | Moderate |

| Compound B | FXIa | 200.00 | Low |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigating its effects on other biological pathways and potential applications in different disease models could lead to novel treatment strategies.

Q & A

Q. What are the recommended synthetic routes for 5-carbamoyl-1-phenyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of pyrazole-3-carboxylic acid derivatives typically involves cyclocondensation of hydrazines with β-keto esters or diketones. For the carbamoyl substituent, post-synthetic modifications like amidation of the carboxylic acid group (e.g., using carbodiimide coupling agents) may be employed. Reaction conditions such as temperature (80–120°C), solvent polarity (DMF or THF), and catalysts (e.g., Pd for cross-coupling) critically affect regioselectivity and yield. For example, ethyl pyrazole-3-carboxylate intermediates (common in similar syntheses) require hydrolysis under acidic or basic conditions to yield the carboxylic acid .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- NMR : and NMR can confirm regiochemistry of the pyrazole ring and substitution patterns (e.g., phenyl vs. carbamoyl groups). Aromatic protons typically appear at δ 7.2–8.5 ppm, while carbamoyl NH signals are observed at δ 5.5–6.5 ppm .

- IR : Stretching vibrations for carbonyl groups (C=O in carboxylic acid: ~1700 cm; carbamoyl: ~1650 cm) and NH bonds (~3300 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Intermediate/Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps), which correlate with reactivity and binding affinity. Molecular docking against target proteins (e.g., kinases, enzymes) can predict binding modes and interaction energies. For example, pyrazole derivatives with carboxamide groups show affinity for ATP-binding pockets in kinases due to hydrogen bonding with backbone amides .

Q. What strategies mitigate low solubility of this compound in aqueous media?

- Salt Formation : Reacting the carboxylic acid with bases (e.g., NaOH) to form water-soluble salts.

- Co-Crystallization : Using co-formers like nicotinamide to enhance solubility via hydrogen bonding .

- Prodrug Design : Esterifying the carboxylic acid to improve lipophilicity, followed by enzymatic hydrolysis in vivo .

Q. How do substituents on the phenyl ring influence the compound’s coordination chemistry with metal ions?

Electron-withdrawing groups (e.g., Cl, CF) on the phenyl ring increase the acidity of the pyrazole N–H, enhancing metal coordination. Studies on analogous compounds (e.g., 5-methyl-1H-pyrazole-3-carboxylic acid) show that the carboxylate group binds to metals like Co(II) or Cd(II), forming 1D or 2D coordination polymers. X-ray crystallography and magnetic susceptibility measurements are used to analyze these complexes .

Advanced Mechanistic and Contradiction Analysis

Q. Why do conflicting reports exist regarding the antifungal activity of structurally similar pyrazole-3-carboxylic acids?

Discrepancies arise from variations in:

- Substituent Positioning : Meta vs. para substituents on the phenyl ring alter steric and electronic interactions with fungal enzymes.

- Assay Conditions : Differences in fungal strains, culture media (e.g., pH, nutrient availability), and compound concentrations (MIC vs. IC) affect observed activity. For example, 5-(4-chlorophenyl) analogs show higher activity against Candida albicans than 3-chlorophenyl derivatives due to improved membrane penetration .

Q. What experimental evidence supports the role of the carbamoyl group in modulating pharmacokinetic properties?

- Metabolic Stability : Carbamoyl groups resist hydrolysis by esterases compared to esters, prolonging half-life (e.g., t > 6 h in rodent plasma) .

- Permeability : LogP values (calculated via HPLC) for carbamoyl derivatives are ~1.5–2.5, balancing hydrophilicity and blood-brain barrier penetration .

Methodological Best Practices

Q. How should researchers design stability studies for this compound under physiological conditions?

- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (UV light) conditions. Monitor degradation via HPLC-MS to identify vulnerable functional groups (e.g., carbamoyl hydrolysis to carboxylic acid) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare with controls using spectroscopic assays.

Emerging Research Directions

Q. Can this compound serve as a ligand for designing metal-organic frameworks (MOFs) with catalytic applications?

Pyrazole-carboxylate ligands are promising for MOFs due to their rigid geometry and multi-dentate binding. For example, Co(II) complexes of similar ligands exhibit photocatalytic CO reduction activity. Researchers should explore solventothermal synthesis (e.g., DMF/water at 100°C) and characterize porosity via BET analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.